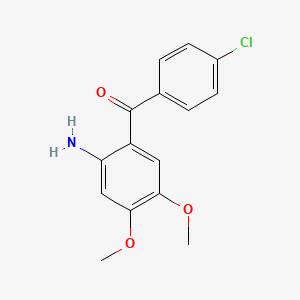

(2-Amino-4,5-dimethoxyphenyl)(4-chlorophenyl)methanone

Description

(2-Amino-4,5-dimethoxyphenyl)(4-chlorophenyl)methanone is a methanone derivative featuring two distinct aromatic moieties: a 2-amino-4,5-dimethoxyphenyl group and a 4-chlorophenyl group linked via a ketone bridge. Its molecular formula is C₁₉H₁₆ClNO₄, with a molecular weight of 357.79 g/mol and a purity of 97% . The compound’s structure combines electron-donating methoxy and amino groups on one aromatic ring with an electron-withdrawing chlorine substituent on the other, creating a polarized electronic environment. It is cataloged under CAS 886494-38-8 and MDL MFCD06739616, indicating its use as a building block in heterocyclic synthesis .

Properties

IUPAC Name |

(2-amino-4,5-dimethoxyphenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3/c1-19-13-7-11(12(17)8-14(13)20-2)15(18)9-3-5-10(16)6-4-9/h3-8H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZNMJOADXEZGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4,5-dimethoxyphenyl)(4-chlorophenyl)methanone typically involves the reaction of 2-amino-4,5-dimethoxybenzaldehyde with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology and Medicine: The compound’s structure suggests it may interact with biological targets, making it a candidate for drug discovery.

Industry: In materials science, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2-Amino-4,5-dimethoxyphenyl)(4-chlorophenyl)methanone exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The presence of the amino and methoxy groups suggests potential interactions with hydrogen bonding sites, while the chlorophenyl group may engage in hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between (2-Amino-4,5-dimethoxyphenyl)(4-chlorophenyl)methanone and related methanone derivatives:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Notable Features |

|---|---|---|---|---|---|

| This compound | C₁₉H₁₆ClNO₄ | 357.79 | - 2-Amino, 4,5-dimethoxy (phenyl) - 4-Chloro (phenyl) |

886494-38-8 | Polar electronic profile; high purity (97%) |

| (4-Chlorophenyl)[5-(dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl]methanone | C₂₅H₂₀ClNO₂S | 433.95 | - 5-Dimethylamino, 4-phenoxyphenyl (thienyl) - 4-Chloro (phenyl) |

338976-24-2 | Larger molecular weight; sulfur-containing thienyl ring |

| (2-Amino-4,5-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone | C₁₄H₁₅NO₄ | 261.28 | - 2-Amino, 4,5-dimethoxy (phenyl) - 5-Methyl (furan) |

Not specified | Smaller size; furan ring introduces oxygen heteroatom |

| (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone | C₁₃H₁₂ClNOS | 273.76 | - 2-Amino, 4,5-dimethyl (thiophen) - 4-Chloro (phenyl) |

50508-66-2 | Thiophene core; methyl substituents enhance hydrophobicity |

| Methanone, (2-amino-4,5-dimethoxyphenyl)(4-hydroxy-3,5-dimethoxyphenyl) | C₁₇H₁₉NO₆ | 333.34 | - 2-Amino, 4,5-dimethoxy (phenyl) - 4-Hydroxy, 3,5-dimethoxy (phenyl) |

161493-91-0 | Additional hydroxy group; potential for hydrogen bonding |

| 2-Amino-5-(4-fluorophenyl)-4-[(4-phenylpiperazinyl)methyl]-3-thienylmethanone | C₂₈H₂₅ClFN₃OS | 514.04 | - 4-Phenylpiperazinyl, 4-fluorophenyl (thienyl) - 4-Chloro (phenyl) |

1394867-58-3 | Complex structure; fluorophenyl and piperazinyl groups |

| (2-Amino-4,5-dimethoxyphenyl)(m-tolyl)methanone | C₁₆H₁₇NO₃ | 271.31 | - 2-Amino, 4,5-dimethoxy (phenyl) - m-Tolyl (methyl-substituted phenyl) |

886494-42-4 | Methyl group enhances lipophilicity |

Key Comparative Insights

Electronic Effects: The 4-chlorophenyl group in the target compound contrasts with 4-fluorophenyl in ’s derivative, where fluorine’s electronegativity may alter binding affinity in medicinal applications .

Heterocyclic Variations :

- Thienyl () and furyl () rings introduce sulfur or oxygen heteroatoms, influencing electronic distribution and metabolic stability .

- The piperazinyl group in adds a basic nitrogen center, which could enhance interactions with biological targets .

Substituent Impact: Hydroxy groups () increase hydrophilicity and hydrogen-bonding capacity compared to methoxy or chloro substituents . Dimethylamino () vs. amino (target compound): The former may reduce nucleophilicity due to steric hindrance and increased electron donation .

Molecular Weight and Applications :

Biological Activity

(2-Amino-4,5-dimethoxyphenyl)(4-chlorophenyl)methanone, often referred to as a methanone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

This compound exhibits significant interactions with various biomolecules, influencing cellular processes and signaling pathways. Key biochemical properties include:

- Enzyme Inhibition : The compound is noted for its ability to inhibit specific enzymes, which can alter metabolic pathways and cellular functions.

- Protein-Ligand Interactions : It interacts with globular proteins that are crucial for catalytic activities within cells.

The mechanism by which this compound exerts its effects involves:

- Binding Affinity : The compound binds to target proteins and enzymes, leading to conformational changes that affect their activity. This can result in either inhibition or activation depending on the context.

- Impact on Gene Expression : By modulating signaling pathways, it can influence gene expression, which is vital for various cellular responses.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Cytotoxicity Studies : In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, it showed significant growth inhibition in human glioblastoma and breast cancer cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| U-87 (glioblastoma) | < 10 |

| MDA-MB-231 (breast cancer) | < 15 |

- Mechanistic Insights : The anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Antioxidant Activity

The compound also exhibits antioxidant properties:

- DPPH Scavenging Assay : It has been tested for free radical scavenging activity using the DPPH method, indicating its potential as an antioxidant agent .

Study on Enzyme Inhibition

A study investigated the enzyme inhibition profile of this compound. The results indicated that:

- Specificity : It selectively inhibited certain enzymes over others, suggesting potential therapeutic applications in diseases where these enzymes are dysregulated.

Research on Protein Interaction

Another significant study focused on the compound's interaction with nicotinic acetylcholine receptors (nAChRs):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.